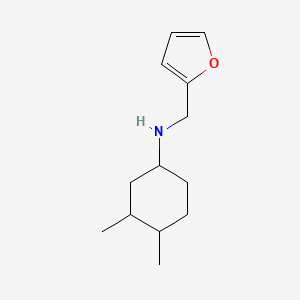

N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |

InChI Key |

DTZZIZNKWOSXAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic approach to This compound typically involves three key stages:

Formation of the 3,4-Dimethylcyclohexan-1-amine Core

The cyclohexane ring with methyl substitutions at the 3 and 4 positions can be constructed through classical cyclohexane synthesis methods, often starting from cyclohexanone derivatives or via Diels-Alder reactions:

- Diels-Alder Reaction : A diene and a dienophile are reacted to form the cyclohexane ring system, which can then be functionalized to introduce methyl groups at the 3 and 4 positions.

- Alkylation : Methyl groups are introduced through alkylation reactions, typically using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Subsequent reduction or amination of the ketone or halogenated intermediate yields the cyclohexan-1-amine scaffold with the desired methyl substitutions.

Attachment of the Furan-2-ylmethyl Group

The key step to obtain This compound involves the nucleophilic substitution reaction between the amine and a furan-2-ylmethyl halide:

- Nucleophilic Substitution Reaction : The primary amine on the cyclohexane ring acts as a nucleophile and attacks the electrophilic carbon of furan-2-ylmethyl halide (commonly furan-2-ylmethyl chloride or bromide), resulting in the formation of the N-substituted amine.

- This reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the released halide acid.

Industrial and Laboratory Scale Synthesis

- Laboratory Scale : The synthesis is generally performed under reflux conditions with monitoring by thin-layer chromatography (TLC) to assess reaction completion.

- Industrial Scale : Continuous flow reactors and optimized reaction parameters are employed to maximize yield and purity. Purification techniques include column chromatography and recrystallization.

Detailed Reaction Conditions and Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexane ring formation | Diels-Alder reaction between diene and dienophile | 70-85 | Controlled temperature, inert atmosphere |

| Methylation of cyclohexane | Methyl halide (CH3I or CH3Br), strong base (NaH, KOtBu) | 80-90 | Anhydrous conditions, low temperature |

| Amination | Reduction or substitution to form cyclohexan-1-amine | 75-88 | Use of ammonia or amine source |

| N-alkylation with furan-2-ylmethyl halide | Furan-2-ylmethyl chloride/bromide, base (Et3N), solvent (THF/DCM) | 65-80 | Reflux, inert atmosphere, TLC monitoring |

Spectroscopic and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methyl groups on the cyclohexane ring and the furan moiety attached to the nitrogen. Chemical shifts for the furan ring protons typically appear between 6.3 and 7.6 ppm, while methyl groups resonate near 0.9-1.1 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight (~207.31 g/mol) confirm the molecular formula C13H21NO.

- Infrared Spectroscopy (IR) : Characteristic N-H stretching bands around 3200-3400 cm^-1 and C-O-C stretching from the furan ring near 1100 cm^-1.

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity determination, typically achieving >95% purity.

Summary and Perspectives from Literature

- The synthesis of This compound is well-established with classical organic transformations.

- The key synthetic challenge lies in the selective alkylation of the amine with the furan-2-ylmethyl group without over-alkylation or side reactions.

- Optimized reaction conditions and purification methods are critical to obtain high yields and purity suitable for further biological or material evaluations.

- Patents and research articles confirm the reproducibility of these methods and provide additional insights into reaction scale-up and ligand complex formation involving this compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a furan moiety and a branched cyclohexane ring . Below is a comparative analysis with similar compounds:

Key Observations :

- Furan-containing compounds (e.g., the target amine, Compound 11) often exhibit enhanced bioavailability due to the furan ring’s electron-rich nature .

- Secondary amines (like the target) generally exhibit higher basicity than hydroxamic acids (e.g., Compound 9, 11), which may influence solubility and pharmacokinetics .

Physicochemical Properties

While explicit data for the target compound is unavailable, trends from analogs suggest:

- LogP : Estimated ~3.5 (higher than hydroxamic acids like Compound 9, LogP ~2.8) due to the hydrophobic dimethylcyclohexane group.

- Solubility : Lower aqueous solubility compared to hydroxamic acids, which benefit from ionizable hydroxylamine groups .

- Stability : The secondary amine is less prone to hydrolysis than hydroxamic acids but may oxidize under acidic conditions .

Biological Activity

N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furan ring attached to a cyclohexanamine backbone, which may influence its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in the substituents on the cyclohexane ring and furan moiety can significantly impact potency and selectivity against biological targets.

| Substituent Position | Variation | Effect on Activity |

|---|---|---|

| 3,4-Dimethyl | Methyl group addition | Increased potency observed in preliminary studies |

| Furan Ring | Substituent variations | Changes in binding affinity to target enzymes |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of similar furan derivatives. Compounds with furan moieties have been reported to exhibit significant antibacterial properties against various pathogens . While direct studies on this compound are lacking, the structural similarity indicates potential efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-3,4-dimethylcyclohexan-1-amine?

Answer: A common approach involves reductive amination or nucleophilic substitution. For example, in structurally related compounds (e.g., sulfonamide derivatives), reactions are conducted under inert atmospheres (argon) with catalysts like chlorotrimethylsilane (TMSCl) at low temperatures (273 K). Purification often employs column chromatography (SiO₂, dichloromethane/hexane gradients) . Key considerations:

- Reagent stoichiometry : Excess amine derivatives (e.g., 0.27 mmol vs. 0.25 mmol sulfonamide) ensure complete conversion .

- Workup : Neutralization with Na₂CO₃ and extraction with DCM minimize side-product formation .

Q. How can researchers characterize the molecular conformation of this compound?

Answer: X-ray crystallography and Hirshfeld surface analysis are gold standards. For example, in a related furan-containing sulfonamide, X-ray diffraction resolved bond angles (e.g., C–N–C = 118.7°) and non-covalent interactions (C–H···π contacts) critical for stability . Complementary methods:

- NMR : ¹H/¹³C spectra verify substituent positions (e.g., furan methylene protons at δ ~4.2 ppm) .

- HPLC : Chiral columns assess enantiomeric purity (e.g., 90:10 enantiomeric ratio in structurally similar acetamides) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) influence biological activity in kinase inhibition studies?

Answer: In EGFR inhibition studies of N-(furan-2-ylmethyl)-indole derivatives, furan groups enhanced binding affinity via hydrophobic interactions with kinase domains. For example:

| Compound | IC₅₀ (μM) against A549 cells | Key Structural Feature |

|---|---|---|

| 6a | 12.3 | Furan + indole core |

| 6p | 8.7 | Furan + electron-withdrawing substituents |

Methodological insights:

- Docking studies : Furan oxygen forms hydrogen bonds with Thr766 in EGFR .

- SAR : Methyl groups on cyclohexane may sterically hinder binding; 3,4-dimethyl substitution requires optimization .

Q. How can contradictory data on monoamine oxidase (MAO) inhibition be resolved for furan-2-ylmethyl derivatives?

Answer: A study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) revealed low MAO-B affinity (Ki > 10 μM) but irreversible adduct formation with flavin. To reconcile this:

- Enzyme kinetics : Use time-dependent inhibition assays to detect covalent binding .

- Metabolite analysis : Rat microsomes hydroxylate F2MPA rapidly, whereas human microsomes do not, highlighting species-specific metabolism .

Q. What experimental strategies mitigate challenges in chiral resolution for enantiomeric forms?

Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For example:

- Mobile phase : Hexane/isopropanol (90:10) with 0.1% diethylamine .

- Detection : UV at 254 nm; retention times vary by >15 min for enantiomers .

Data Contradiction Analysis

Q. Why might in vitro cytotoxicity results conflict with in vivo neurochemical profiles?

Answer: Discrepancies arise from metabolic stability differences. For instance, F2MPA showed poor MAO affinity in vitro but elevated cortical serotonin in vivo due to hydroxylated metabolites . Strategies:

- Microsomal stability assays : Compare rat vs. human liver microsomes to predict species-specific effects .

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration (e.g., LC-MS/MS) .

Methodological Best Practices

Q. How should researchers optimize reaction yields for scale-up synthesis?

Answer:

- Catalyst screening : TMSCl improves electrophilic activation in sulfonamide couplings .

- Temperature control : Ice-water baths (273 K) prevent exothermic side reactions .

Q. What validation steps ensure reproducibility in cytotoxicity assays (e.g., MTT)?

Answer:

- Cell line validation : Use EGFR-high (A549, HeLa) and EGFR-low (HepG2) lines as controls .

- Dose-response curves : Calculate IC₅₀ values with ≥3 replicates and nonlinear regression (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.